molecular formula C15H10BrNO3 B2582022 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 321430-33-5

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2582022
CAS No.: 321430-33-5
M. Wt: 332.153
InChI Key: OIDGPYPXEXNORN-UHFFFAOYSA-N
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Description

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a bromobenzyl group and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-bromobenzyl alcohol with phthalic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the isoindole dione structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary, but they often involve heating and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The isoindole dione moiety may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione include:

Uniqueness

The uniqueness of this compound lies in its bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(2-bromophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDGPYPXEXNORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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